4SC-203

Catalog No.
S548016
CAS No.
895533-09-2
M.F
C33H38N8O4S
M. Wt
642.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4SC-203

CAS Number

895533-09-2

Product Name

4SC-203

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[6-[[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl]amino]-1,3-benzothiazol-2-yl]urea

Molecular Formula

C33H38N8O4S

Molecular Weight

642.8 g/mol

InChI

InChI=1S/C33H38N8O4S/c1-21-6-9-27(43-3)26(16-21)37-32(42)39-33-38-24-8-7-22(17-30(24)46-33)36-31-23-18-28(44-4)29(19-25(23)34-20-35-31)45-15-5-10-41-13-11-40(2)12-14-41/h6-9,16-20H,5,10-15H2,1-4H3,(H,34,35,36)(H2,37,38,39,42)

InChI Key

MAFACRSJGNJHCF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C

Solubility

Soluble in DMSO, not in water

Synonyms

4SC203; 4SC-203; 4SC 203; SC71710; SC-71710; SC 71710.

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C

Description

The exact mass of the compound 4SC-203 is 642.27367 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4SC-203, also known as SC 71710, is a small molecule compound identified as a potent multikinase inhibitor. It has been primarily developed for its ability to inhibit FMS-related tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptors (VEGFRs), making it a significant candidate in cancer research, particularly for the treatment of acute myeloid leukemia and other neoplasms. The compound has a chemical formula of C33H38N8O4SC_{33}H_{38}N_{8}O_{4}S and a molecular weight of approximately 642.78 g/mol .

  • 4SC-203 acts as a selective inhibitor of specific kinases, including FMS-related tyrosine kinase 3 (FLT3) and its mutated forms, as well as vascular endothelial growth factor receptors (VEGFRs) [, , , ].
  • FLT3 mutations are found in a significant portion of AML cases [].
  • Inhibiting FLT3 and VEGFRs disrupts important signaling pathways in cancer cells, potentially leading to reduced cell proliferation and angiogenesis (blood vessel formation) within tumors [, , , ].
  • As 4SC-203 is still under investigation, detailed information on its safety profile in humans is not yet available.
  • Safety data is typically collected during clinical trials.
  • However, its mechanism of action suggests potential side effects.
  • FLT3 inhibition can lead to bone marrow suppression, a common side effect of many cancer therapies [].
  • Further research is needed to determine the complete safety profile of 4SC-203.

Limitations and Future Directions

  • Information on several aspects of 4SC-203, such as its molecular structure, synthesis, and detailed safety profile, is limited due to the ongoing research phase.
  • Further studies are needed to fully understand its potential as a cancer treatment.
  • Clinical trials will be crucial for evaluating its efficacy and safety in humans.
  • Limited Search Results: A web search using the term "4SC-203" primarily yielded results on report accession numbers, not scientific research. This suggests "4SC-203" might be an internal code within a specific research group or company, not a widely recognized scientific identifier.
  • Scientific Naming Conventions: Chemical compounds typically follow established naming conventions. "4SC-203" doesn't seem to conform to these conventions, making it difficult to identify a specific molecule.

Recommendations for Further Research

If you're interested in learning more about a specific compound, here are some resources you can explore:

  • Scientific Databases: Look for "4SC-203" in scientific databases like PubChem () or SciFinder (). These databases contain information on a vast number of chemicals and may reveal details about "4SC-203" if it's a known compound.
  • Research Publications: Search for research articles mentioning "4SC-203" using academic search engines like Google Scholar (). If the compound is being actively studied, you might find relevant publications describing its properties and potential applications.
  • Company Information: If "4SC-203" is associated with a specific company, search their website or press releases for information on their research activities. They might disclose details about the compound if it's part of their ongoing research.

The mechanism of action of 4SC-203 involves the selective inhibition of FLT3 and VEGFR signaling pathways. By binding to these kinases, 4SC-203 disrupts their phosphorylation and activation processes, which are crucial for cancer cell proliferation and survival. This inhibition leads to a reduction in angiogenesis and tumor growth, contributing to its potential antineoplastic effects .

4SC-203 has demonstrated significant biological activity as a multikinase inhibitor. It selectively targets FLT3/STK1, including mutated forms of FLT3, and VEGFRs. The compound's ability to inhibit these kinases is linked to its effectiveness in disrupting critical signaling pathways involved in cell proliferation, survival, and angiogenesis. In preclinical studies, it has shown promise in reducing the viability of cancer cells and inhibiting tumor growth .

4SC-203 is primarily explored for its therapeutic applications in oncology, particularly in treating acute myeloid leukemia. Its role as a multikinase inhibitor positions it as a potential treatment option for various cancers driven by aberrant kinase signaling pathways. Additionally, it may have applications in combination therapies aimed at overcoming resistance to existing treatments .

Studies on the interactions of 4SC-203 with other compounds have highlighted its potential to modulate various signaling pathways involved in cancer progression. Its interaction with FLT3 has been particularly noted in the context of acquired resistance to tyrosine kinase inhibitors, suggesting that it may offer benefits in overcoming such resistance mechanisms . Moreover, ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics in clinical settings.

Several compounds share structural or functional similarities with 4SC-203. Here is a comparison highlighting its uniqueness:

Compound NameKey TargetsMechanism of ActionUnique Features
MidostaurinFLT3, VEGFRMultikinase inhibitionApproved for acute myeloid leukemia
SorafenibRAF kinases, VEGFRMultikinase inhibitionUsed for renal cell carcinoma
PonatinibBCR-ABL, FLT3Tyrosine kinase inhibitionEffective against resistant mutations
DovitinibMultiple receptor tyrosine kinasesMultikinase inhibitionTargets multiple pathways

4SC-203 stands out due to its selective targeting of both wild-type and mutated forms of FLT3 alongside VEGFRs, which may provide an advantage in treating specific cancer types where these kinases play a pivotal role .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

642.27367290 g/mol

Monoisotopic Mass

642.27367290 g/mol

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RFG3GJ6251

Wikipedia

4sc-203

Dates

Modify: 2024-04-14

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